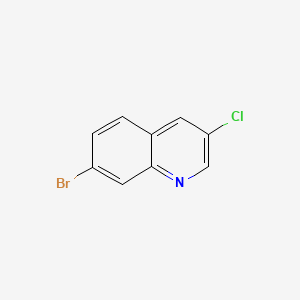

7-Bromo-3-chloroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-3-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRHYJYLFQWBXBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693840 | |

| Record name | 7-Bromo-3-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246549-62-1 | |

| Record name | 7-Bromo-3-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-3-chloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-3-chloroquinoline: Synthesis, Identification, and Applications

This guide provides a comprehensive technical overview of 7-Bromo-3-chloroquinoline, a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. As a substituted quinoline, this molecule serves as a versatile building block for the synthesis of novel compounds with potential therapeutic applications. This document details its identification, physicochemical properties, a plausible synthetic pathway, analytical characterization methods, and its role in the development of new chemical entities.

Compound Identification and Physicochemical Properties

Precise identification is paramount for any chemical entity used in research. 7-Bromo-3-chloroquinoline is a distinct isomer within the family of bromo-chloro-substituted quinolines. Its unique substitution pattern dictates its chemical reactivity and potential biological activity.

Identifier:

-

Chemical Name: 7-Bromo-3-chloroquinoline

-

CAS Number: 1246549-62-1[1]

-

Molecular Formula: C₉H₅BrClN[2]

-

Canonical SMILES: C1=CC(=CC2=C1N=CC(=C2)Cl)Br

The physicochemical properties of a compound are critical for predicting its behavior in various chemical and biological systems, influencing everything from reaction kinetics to pharmacokinetic profiles. The properties for 7-Bromo-3-chloroquinoline are summarized below.

| Property | Value | Source |

| Molecular Weight | 242.50 g/mol | [2] |

| Monoisotopic Mass | 240.92939 Da | [3] |

| Physical Appearance | Off-white to pale yellow crystalline powder (Predicted based on isomers) | [4] |

| Solubility | Insoluble in water; Soluble in organic solvents like DMSO and ethanol (Predicted based on isomers) | [4] |

| XLogP3 | 3.8 (Predicted for isomeric 7-bromo-3-chloroisoquinoline) | [3] |

| Topological Polar Surface Area | 12.9 Ų (Predicted for isomeric 7-bromo-3-chloroisoquinoline) | [3] |

Synthesis of 7-Bromo-3-chloroquinoline

While specific literature detailing a one-pot synthesis of 7-Bromo-3-chloroquinoline is not abundant, a robust and plausible multi-step synthetic route can be designed based on established organometallic and heterocyclic chemistry principles. The following pathway leverages regioselective metalation to achieve the desired substitution pattern.

Proposed Synthetic Workflow

The synthesis can be envisioned as a three-step process starting from a commercially available quinoline precursor. This approach allows for controlled introduction of the halogen substituents at the desired positions.

Sources

- 1. 1246549-62-1|7-Bromo-3-chloroquinoline|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. 7-Bromo-3-chloroisoquinoline | C9H5BrClN | CID 51341980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy 7-Bromo-3-chloroisoquinoline at Best Price, High Purity Chemical for Pharmaceuticals & Agrochemicals [forecastchemicals.com]

Theoretical studies of halogenated quinolines

An In-Depth Technical Guide to the Theoretical Studies of Halogenated Quinolines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The introduction of halogen atoms onto this privileged scaffold profoundly modulates its physicochemical and biological properties, including lipophilicity, metabolic stability, and target binding affinity. Theoretical and computational studies have emerged as indispensable tools for rationally designing and optimizing halogenated quinoline derivatives. This guide provides a comprehensive overview of the key theoretical methodologies employed, elucidates the insights gained into structure-property relationships, and showcases the practical application of these studies in drug discovery and materials science.

Part 1: The Theoretical Toolkit for Halogenated Quinolines

The investigation of halogenated quinolines at a molecular level is powered by a suite of computational chemistry techniques. The choice of method is dictated by the specific scientific question, the desired accuracy, and the available computational resources.

Chapter 1.1: Quantum Chemical Methods

Quantum mechanics (QM) provides the most fundamental description of molecular systems, treating electrons and nuclei with high fidelity.

DFT has become the workhorse of computational chemistry for medium-sized molecules like halogenated quinolines due to its excellent balance of accuracy and computational cost.[1] It is routinely used to calculate a wide array of molecular properties:

-

Optimized Geometries: Determining the most stable three-dimensional arrangement of atoms.

-

Electronic Structure: Understanding the distribution of electrons within the molecule, which is crucial for reactivity and intermolecular interactions.

-

Spectroscopic Properties: Predicting vibrational frequencies (IR and Raman), and NMR chemical shifts to aid in the interpretation of experimental data.[2]

A typical DFT calculation involves selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d,p), 6-311++G(d,p)).[3][4] The choice of functional and basis set can significantly impact the accuracy of the results.

To study the behavior of molecules upon interaction with light, such as in UV-Vis spectroscopy, TD-DFT is the method of choice.[4][5] It allows for the calculation of:

-

Excited State Energies: Corresponding to the energies of light that a molecule can absorb.

-

Oscillator Strengths: Related to the intensity of absorption peaks.

-

Charge Transfer Properties: Analyzing how the electron distribution changes upon excitation.[6][7]

-

Molecule Building: Construct the 3D structure of the halogenated quinoline using molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization: Perform a geometry optimization calculation using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d,p)) to find the lowest energy conformation.

-

Frequency Calculation: At the optimized geometry, perform a frequency calculation to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain theoretical vibrational spectra.

-

Property Calculations: Based on the optimized geometry, perform single-point energy calculations to determine electronic properties like HOMO-LUMO energies, molecular electrostatic potential, and Mulliken charges. For excited states, a TD-DFT calculation is performed.

Caption: A typical workflow for DFT and TD-DFT calculations on a halogenated quinoline.

Chapter 1.2: Molecular Dynamics (MD) Simulations

While QM methods provide a static picture, MD simulations introduce the element of time, allowing the study of the dynamic behavior of molecules. This is particularly useful for understanding how a halogenated quinoline interacts with a biological target, such as a protein, in a solvent environment.[3][4]

-

System Preparation: The initial coordinates of the protein are taken from a crystal structure (e.g., from the Protein Data Bank). The halogenated quinoline (ligand) is placed in the protein's binding site, often using results from molecular docking. The complex is then solvated in a box of water molecules and counterions are added to neutralize the system.

-

Minimization: The energy of the entire system is minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is adjusted to atmospheric pressure. This is done in stages, often with restraints on the protein and ligand that are gradually released.

-

Production Run: Once equilibrated, the simulation is run for a desired length of time (nanoseconds to microseconds), and the trajectory of all atoms is saved.

-

Analysis: The trajectory is analyzed to calculate properties like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and binding free energies.

Caption: A generalized workflow for performing molecular dynamics simulations.

Part 2: Elucidating Structure and Electronic Properties

Theoretical studies provide invaluable insights into the intrinsic properties of halogenated quinolines, which govern their behavior and interactions.

Chapter 2.1: Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[1]

Halogenation can significantly alter the HOMO and LUMO energy levels. For instance, the introduction of electron-withdrawing halogens can lower both the HOMO and LUMO energies, potentially affecting the molecule's susceptibility to nucleophilic or electrophilic attack.

| Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) | Implication |

| Quinoline | -6.5 | -1.2 | 5.3 | High stability |

| 5-Chloroquinoline | -6.7 | -1.5 | 5.2 | Slightly more reactive than quinoline |

| 5,7-Dichloroquinoline | -6.9 | -1.8 | 5.1 | Increased reactivity |

Note: The values in the table are illustrative and can vary depending on the computational method used.

Chapter 2.2: Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the surface of a molecule. It is a powerful tool for visualizing the charge distribution and predicting sites for intermolecular interactions.

-

Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack and hydrogen bond acceptance. In quinolines, this is typically around the nitrogen atom.

-

Blue regions (positive potential): Indicate electron-poor areas, susceptible to nucleophilic attack. The "sigma-hole" on halogen atoms is a region of positive potential that can lead to halogen bonding.

The presence and position of halogens can create or enhance regions of positive potential, influencing how the molecule interacts with its environment.

Caption: Conceptual diagram of MEP, showing reactive sites on a halogenated quinoline.

Part 3: Applications in Rational Drug Design

Theoretical studies are integral to modern drug discovery, enabling a more targeted and efficient search for new therapeutic agents.

Chapter 3.1: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[3] It is widely used to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. For halogenated quinolines, docking studies can reveal how the halogen atoms contribute to binding, for instance, through halogen bonding with amino acid residues in the active site of a protein.

Chapter 3.2: Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, and lipophilic properties) for each compound and then using statistical methods to find a correlation with the experimentally determined activity. DFT-calculated descriptors, such as HOMO/LUMO energies and dipole moments, are often used in QSAR studies of halogenated quinolines to design new compounds with improved potency.

Part 4: Case Studies

Case Study 4.1: Halogenated Quinolines as MAO Inhibitors

Recent research has explored halogenated quinoline derivatives as potential inhibitors of monoamine oxidase A (MAO-A) and MAO-B, enzymes implicated in neurodegenerative diseases like Parkinson's disease.[3] A study combined synthesis, spectroscopic characterization, and in silico methods to investigate two such compounds.[3]

-

Methods: DFT calculations were used to study the electronic properties of the compounds. Molecular docking was employed to predict their binding modes with MAO-A and MAO-B. MD simulations were then performed to assess the stability of the ligand-protein complexes.[3]

-

Findings: Docking studies revealed that the halogenated quinolines had superior binding affinities compared to reference drugs.[3] MD simulations confirmed the stability of these interactions.[3] DFT calculations helped to rationalize the observed differences in reactivity between the studied compounds.[3] This integrated theoretical and experimental approach identified a promising candidate for further development.[3]

Case Study 4.2: Halogenated Quinolines in Antimalarial Drug Discovery

The quinoline core is central to many antimalarial drugs, such as chloroquine. Theoretical studies have been used to investigate the effects of modifications to the quinoline scaffold, including halogenation, on their potential as antimalarial agents.[4]

-

Methods: DFT calculations were used to compare the electronic properties and reactivity of pristine quinoline with its halogenated and substituted derivatives.[4] MD simulations were performed to study their stability and interactions in an aqueous environment.[4]

-

Findings: The computational results indicated that the introduction of chlorine atoms and other functional groups improved the interactions with water.[4] Reactivity descriptors derived from DFT calculations provided insights into their potential mechanisms of action.[4] Molecular docking studies were also performed to assess their potential to bind to relevant biological targets.[4]

Conclusion

provide a powerful lens through which to understand and predict their chemical and biological properties. From fundamental quantum chemical calculations that reveal electronic structure and reactivity, to molecular dynamics simulations that capture the dynamic interplay with biological macromolecules, these computational tools are accelerating the design of novel drugs and materials. The synergy between theoretical predictions and experimental validation is crucial for translating in silico discoveries into real-world applications. As computational power and theoretical methodologies continue to advance, the role of these studies in the exploration of halogenated quinolines and other privileged scaffolds will undoubtedly continue to grow.

References

-

Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. (2024). ChemistrySelect, 9(e202304967). Available at: [Link]

-

Molecular modeling and nonlinear optical properties of new isostructural halogenated dihydroquinolinones. (n.d.). New Journal of Chemistry. Available at: [Link]

-

Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2018). Arabian Journal of Chemistry, 11(8), 1256-1270. Available at: [Link]

-

Quantum chemistry studies on halogen-benzylidene-quinolin-8-ol aluminum complex. (n.d.). ResearchGate. Available at: [Link]

-

Phenoxazine–Quinoline Conjugates: Impact of Halogenation on Charge Transfer Triplet Energy Harvesting via Aggregate Induced Phosphorescence. (2022). ACS Omega, 7(19), 16828–16838. Available at: [Link]

-

Phenoxazine–Quinoline Conjugates: Impact of Halogenation on Charge Transfer Triplet Energy Harvesting via Aggregate Induced Phosphorescence. (2022). ACS Omega, 7(19), 16828–16838. Available at: [Link]

-

Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations. (2015). ResearchGate. Available at: [Link]

-

Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). RSC Advances. Available at: [Link]

-

Synthesis and antitumor activity of halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines. (1979). Journal of Medicinal Chemistry, 22(9), 1124-1128. Available at: [Link]

-

DFT, ANN and QSAR studies of quinoline, isoquinoline and quinazoline derivatives against Plasmodium falciparum. (2022). RHAZES: Green and Applied Chemistry, 14, 15-35. Available at: [Link]

-

Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). RSC Advances, 14(30), 21617-21633. Available at: [Link]

-

The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. (2022). Molecules, 27(3), 743. Available at: [Link]

-

Spectrophotometric Determination of 8-Quinolinol and Some of its Halogenated Derivatives. (1951). Analytical Chemistry, 23(12), 1784–1786. Available at: [Link]

-

Recent studies of antioxidant quinoline derivatives. (2013). Mini Reviews in Medicinal Chemistry, 13(3), 365-372. Available at: [Link]

-

A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. (2018). Chemical Science, 9(30), 6409–6414. Available at: [Link]

-

TropMol-Caipora: A Cloud-Based Web Tool to Predict Cruzain Inhibitors by Machine Learning. (2023). Journal of Chemical Information and Modeling. Available at: [Link]

-

Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. (2024). Scientific Reports, 14(1), 7236. Available at: [Link]

-

Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions. (2021). Molecules, 26(18), 5521. Available at: [Link]

Sources

- 1. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 5. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Phenoxazine–Quinoline Conjugates: Impact of Halogenation on Charge Transfer Triplet Energy Harvesting via Aggregate Induced Phosphorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Initial Investigations of 7-Bromo-3-chloroquinoline Reactivity

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the initial investigations into the reactivity of 7-bromo-3-chloroquinoline. We will delve into the predicted reactivity of this molecule, propose robust experimental protocols for its functionalization, and discuss the potential applications of its derivatives, grounding our insights in established chemical principles and data from analogous systems.

Introduction: The Quinoline Scaffold and the Promise of 7-Bromo-3-chloroquinoline

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties[1][2][3][4]. The strategic placement of different substituents on the quinoline core allows for the fine-tuning of a compound's physicochemical properties and biological efficacy[2].

7-Bromo-3-chloroquinoline presents a particularly interesting case for chemical exploration. The presence of two distinct halogen atoms at positions amenable to a variety of transformations opens the door to sequential and site-selective functionalization. This dual-handle approach allows for the construction of complex molecular architectures, making it a valuable building block for creating libraries of novel compounds for drug discovery and materials science. This guide will serve as a foundational document for any research program commencing work with this versatile reagent.

Molecular Structure and Predicted Reactivity

The reactivity of 7-bromo-3-chloroquinoline is dictated by the electronic nature of the quinoline ring and the distinct properties of the bromine and chlorine substituents.

Sources

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Synthesis of Novel Quinoline Scaffolds

Introduction: The Quinoline Core - A Privileged Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of benzene and pyridine rings, stands as a cornerstone in medicinal chemistry.[1][2] First isolated from coal tar in 1834, this heterocyclic scaffold is not merely a synthetic curiosity but a recurring motif in a multitude of natural products and pharmacologically active substances.[3][4] From the potent antimalarial activity of quinine to the anticancer properties of camptothecin, the quinoline core has proven to be a "privileged scaffold," a framework upon which a vast array of therapeutic agents can be built.[3][5] Its versatility stems from a unique combination of aromaticity, basicity, and the capacity for extensive functionalization at various positions around its bicyclic structure.[1][6]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple catalog of reactions to provide a deep, mechanistic understanding of both classical and contemporary strategies for synthesizing novel quinoline scaffolds. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature. Our objective is to empower you, the scientist, to not only replicate these methods but to rationally design and execute the synthesis of new chemical entities with therapeutic potential.

Part 1: Classical Strategies for Quinoline Ring Construction

The foundational methods for quinoline synthesis were established in the late 19th century. These named reactions, while often requiring harsh conditions, remain relevant and form the basis for many modern adaptations.[3] They are powerful tools for accessing specific substitution patterns and are essential knowledge for any chemist working in this area.

The Skraup Synthesis

The Skraup synthesis is a cornerstone reaction for producing quinolines, particularly those unsubstituted on the pyridine ring.[7][8] It involves the reaction of an aniline with glycerol, an oxidizing agent (traditionally nitrobenzene), and concentrated sulfuric acid.[9] The reaction is notoriously exothermic and requires careful control.[8][10]

Causality & Mechanism: The key to the Skraup synthesis is the in-situ dehydration of glycerol by sulfuric acid to form acrolein (an α,β-unsaturated aldehyde).[8][9] The aniline then undergoes a Michael-type conjugate addition to acrolein. Subsequent acid-catalyzed cyclization and dehydration form a dihydroquinoline intermediate, which is finally aromatized by the oxidizing agent to yield the quinoline product.[7] The use of ferrous sulfate is a common modification to moderate the reaction's violent exothermicity.[10]

The Doebner-von Miller Reaction

A significant modification of the Skraup synthesis, the Doebner-von Miller reaction, provides a more versatile route to substituted quinolines.[11][12] It utilizes α,β-unsaturated aldehydes or ketones, which can be prepared in situ, reacting with anilines in the presence of an acid catalyst.[13]

Causality & Mechanism: This reaction proceeds via a 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.[11][13] The resulting intermediate then undergoes an acid-catalyzed electrophilic cyclization onto the aniline ring, followed by dehydration and oxidation to furnish the aromatic quinoline. A proposed fragmentation-recombination mechanism can also be at play, explaining some observed product distributions.[13] This method's flexibility in the choice of the carbonyl component allows for the synthesis of a wide range of 2- and 4-substituted quinolines.[14]

The Combes Synthesis

The Combes synthesis is a distinct acid-catalyzed reaction that yields 2,4-disubstituted quinolines from the condensation of an aniline with a β-diketone.[15][16]

Causality & Mechanism: The reaction begins with the formation of a Schiff base (enamine) intermediate from the aniline and one of the diketone's carbonyl groups.[7][16] In the presence of a strong acid, typically sulfuric acid, the enamine undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich enamine ring attacks the aniline ring.[16] This cyclization is the rate-determining step.[17] Subsequent dehydration of the resulting alcohol intermediate leads to the final aromatic quinoline product.[16]

The Friedländer Annulation

The Friedländer synthesis is one of the most direct and versatile methods for preparing polysubstituted quinolines.[18] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or ester) under acid or base catalysis.[19][20]

Causality & Mechanism: The reaction can proceed through two primary pathways. In the first, an initial aldol condensation between the two carbonyl partners is followed by the formation of a Schiff base with the aniline's amino group and subsequent cyclizing dehydration.[18] Alternatively, the reaction can begin with Schiff base formation between the 2-aminoaryl carbonyl and the amine, followed by an intramolecular aldol-type condensation to close the ring.[18] The mild conditions and high convergence of this method make it a popular choice in modern synthesis.[19]

Logical Workflow for Quinoline Synthesis

The selection of a synthetic strategy is a critical decision point dictated by the desired substitution pattern, available starting materials, and required reaction scale. The following diagram illustrates a typical workflow from conceptualization to final product.

Caption: A generalized workflow for the synthesis of novel quinoline scaffolds.

Part 2: Modern Synthetic Strategies

While classical methods are robust, modern drug discovery demands greater efficiency, milder conditions, and broader functional group tolerance. Contemporary strategies leverage catalysis and alternative energy sources to meet these needs.

Transition-Metal-Catalyzed Syntheses

The application of transition metals like palladium (Pd), copper (Cu), rhodium (Rh), nickel (Ni), and cobalt (Co) has revolutionized quinoline synthesis.[21][22] These methods often proceed through novel mechanisms such as C-H bond activation and oxidative annulation, allowing for the construction of complex quinolines from simple precursors.[4]

Causality & Rationale: Transition metal catalysts provide alternative, lower-energy reaction pathways. For example, rhodium-catalyzed C-H activation can enable the direct coupling of anilines with alkynes, avoiding the need for pre-functionalized starting materials.[4] Nickel-catalyzed cyclization of 2-iodoanilines with alkynyl aryl ketones offers an efficient route to 2,4-disubstituted quinolines under mild conditions.[23] These methods significantly expand the accessible chemical space for novel quinoline derivatives.

Microwave-Assisted Synthesis

The use of microwave irradiation as an energy source has dramatically accelerated many classical quinoline syntheses.[14][24] Microwave heating is characterized by rapid and uniform heating of the reaction mixture, often leading to substantial reductions in reaction time and improved yields.[25]

Causality & Rationale: Microwave energy directly couples with polar molecules in the reaction mixture, causing rapid internal heating. This avoids the slow process of conventional thermal conduction and can overcome kinetic barriers more efficiently.[25] Classical reactions like the Skraup, Friedländer, and Pfitzinger syntheses have been successfully adapted to microwave conditions, often transforming reactions that took hours into procedures completed in minutes.[4][14][26] This high-throughput capability is invaluable in the context of library synthesis for drug screening.

Metal-Free and Greener Approaches

Reflecting the growing emphasis on sustainable chemistry, several metal-free synthetic routes have been developed. These often employ organocatalysts, iodine, or radical initiators to promote the key cyclization steps.[14]

Causality & Rationale: Iodine, for instance, can act as a mild Lewis acid and an oxidant, catalyzing Friedländer-type reactions efficiently without the need for metal catalysts.[20] Radical-promoted cyclizations, initiated by reagents like N-bromosuccinimide (NBS) under visible light, offer a unique pathway to 3-substituted quinolines.[14] Furthermore, the use of greener solvents like water or ionic liquids, and reusable solid acid catalysts like Nafion, reduces the environmental impact of quinoline synthesis.[4][7]

Comparative Summary of Synthetic Methodologies

The choice of synthetic method depends heavily on the desired outcome and available resources. The table below provides a comparative overview.

| Method | Starting Materials | Typical Conditions | Key Features & Products |

| Skraup | Aniline, Glycerol, Oxidant | Strong Acid (H₂SO₄), High Temp. | Unsubstituted or simple quinolines; often harsh conditions.[7] |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid Catalyst (HCl, Lewis Acids) | Versatile for 2- and 4-substituted quinolines.[11] |

| Combes | Aniline, β-Diketone | Strong Acid (H₂SO₄), Heat | Produces 2,4-disubstituted quinolines.[16] |

| Friedländer | 2-Aminoaryl Ketone/Aldehyde, α-Methylene Carbonyl | Acid or Base Catalyst, Mild Temp. | Highly versatile for polysubstituted quinolines; convergent.[18][19] |

| Transition-Metal Cat. | Anilines, Alcohols, Ketones, Alkynes | Metal Catalyst (Pd, Cu, Ni, etc.) | Broad scope, high functional group tolerance, mild conditions.[22][23] |

| Microwave-Assisted | Various (Classical Reagents) | Microwave Irradiation | Drastically reduced reaction times; improved yields.[14][24] |

Part 3: Validated Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the synthesis of quinoline scaffolds using both classical and modern techniques. Adherence to standard laboratory safety practices is mandatory.

Protocol 1: Friedländer Annulation for Polysubstituted Quinolines (Catalytic Method)

This protocol describes an efficient, ceric ammonium nitrate (CAN) catalyzed Friedländer synthesis at ambient temperature.[27]

Materials & Reagents:

-

2-aminobenzophenone (1.0 mmol, 197 mg)

-

Ethyl acetoacetate (1.2 mmol, 156 mg, 153 µL)

-

Ceric Ammonium Nitrate (CAN) (10 mol%, 0.1 mmol, 55 mg)

-

Ethanol (5 mL)

-

Stir bar, 25 mL round-bottom flask

-

TLC plates (silica gel), Hexane/Ethyl Acetate solvent system

Experimental Procedure:

-

To a 25 mL round-bottom flask, add 2-aminobenzophenone (197 mg) and ethanol (5 mL). Stir until the solid is fully dissolved.

-

Add ethyl acetoacetate (153 µL) to the solution, followed by the catalyst, ceric ammonium nitrate (55 mg).

-

Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 45-60 minutes.

-

Upon completion, pour the reaction mixture into ice-cold water (20 mL).

-

A solid precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

Dry the crude product under vacuum. If necessary, purify further by recrystallization from ethanol to yield the pure quinoline derivative.

Self-Validation:

-

Expected Outcome: Formation of ethyl 2-methyl-4-phenylquinoline-3-carboxylate as a solid product.

-

Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the amine protons from the starting material in the ¹H NMR spectrum is a key indicator of reaction completion.

Friedländer Annulation Mechanism

The following diagram illustrates the catalytic cycle of the Friedländer synthesis, highlighting the key bond-forming steps.

Caption: A simplified mechanism of the Friedländer quinoline synthesis.

Protocol 2: Microwave-Assisted Combes Synthesis

This protocol adapts the Combes synthesis for rapid execution using microwave irradiation, a method suitable for library synthesis.

Materials & Reagents:

-

m-Toluidine (1.0 mmol, 107 mg, 108 µL)

-

Acetylacetone (1.1 mmol, 110 mg, 113 µL)

-

Polyphosphoric acid (PPA) (approx. 1 g)

-

10 mL microwave reaction vessel with stir bar

-

Microwave synthesizer

Experimental Procedure:

-

In a 10 mL microwave reaction vessel, combine m-toluidine (108 µL) and acetylacetone (113 µL).

-

Carefully add approximately 1 g of polyphosphoric acid to the vessel. PPA is highly viscous; ensure adequate mixing with the stir bar.

-

Seal the vessel and place it in the microwave synthesizer.

-

Irradiate the mixture at 150 °C for 10 minutes. Use standard absorption and stirring settings.

-

After the reaction, allow the vessel to cool to a safe temperature (below 50 °C) before opening.

-

Carefully quench the reaction by adding the viscous mixture to 25 mL of ice-cold water with vigorous stirring.

-

Basify the aqueous solution to a pH of ~9-10 using a concentrated sodium hydroxide solution. This will precipitate the product.

-

Collect the solid product by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.

-

Dry the product. If needed, purify by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain pure 2,4,7-trimethylquinoline.

Self-Validation:

-

Expected Outcome: Formation of 2,4,7-trimethylquinoline. The regioselectivity is determined by the cyclization onto the more nucleophilic position of the m-toluidine ring.

-

Characterization: Confirm the structure and purity via NMR, MS, and melting point analysis. The reaction's speed and typically clean conversion are hallmarks of a successful microwave-assisted procedure.

Conclusion and Future Outlook

The synthesis of quinoline scaffolds has evolved from challenging classical procedures to highly efficient, versatile, and sustainable modern methodologies. Mastery of both foundational and contemporary techniques is crucial for the medicinal chemist aiming to explore new therapeutic frontiers. The continued development of novel catalytic systems, flow chemistry applications, and chemoinformatic-driven synthetic design promises to further expand the power and precision of quinoline synthesis. As we refine our ability to construct these privileged scaffolds, we unlock new potential in the rational design of next-generation therapeutics to combat a wide range of human diseases.[6][28]

References

-

Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

-

Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]

-

Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications. [Link]

-

Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

-

Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20784–20793. [Link]

-

Valle-Carrasco, M., & Bräse, S. (2015). Quinolines: Privileged Scaffolds in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry (pp. 132-146). The Royal Society of Chemistry. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

-

Abonia, R., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 999718. [Link]

-

Wikipedia. (n.d.). Friedländer synthesis. [Link]

-

Frontiers. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review. [Link]

-

ACS Combinatorial Science. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science, 19(8), 522-532. [Link]

-

Wikipedia. (n.d.). Doebner–Miller reaction. [Link]

-

MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 29(5), 1084. [Link]

-

Organic Syntheses. (n.d.). Quinoline. [Link]

-

Wikipedia. (n.d.). Combes quinoline synthesis. [Link]

-

RSC Publishing. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Medicinal Chemistry. [Link]

-

ResearchGate. (2022). Biological Activities of Quinoline Derivatives. [Link]

-

ResearchGate. (2018). Synthesis of new quinoline scaffolds via a solvent-free fusion method and their anti-microbial properties. [Link]

-

RSC Publishing. (2021). Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. RSC Advances, 11(54), 34229-34247. [Link]

-

ACS Publications. (2010). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. Journal of Combinatorial Chemistry, 12(1), 124-135. [Link]

-

PubMed. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508. [Link]

-

Cambridge University Press. (2006). Combes Quinoline Synthesis. In Name Reactions in Organic Synthesis. [Link]

-

Semantic Scholar. (2018). Synthesis of new quinoline scaffolds via a solvent-free fusion method and their anti-microbial properties. [Link]

-

ACS Omega. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 8(7), 6982-6992. [Link]

-

Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]

-

Taylor & Francis Online. (2005). Microwave‐Assisted Synthesis of Quinoline Derivatives from Isatin. Synthetic Communications, 35(5), 653-660. [Link]

-

PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20784–20793. [Link]

-

NPTEL. (n.d.). Preparation and Properties of Quinoline. [Link]

-

Taylor & Francis Online. (2019). Synthesis of Quinoline Derivatives via the Friedländer Annulation Using a Sulfonic Acid Functionalized Liquid Acid as Dual Solvent-Catalyst. Polycyclic Aromatic Compounds, 40(5), 1409-1418. [Link]

-

Indian Academy of Sciences. (2018). A review on transition-metal mediated synthesis of quinolines. Journal of Chemical Sciences, 130(6). [Link]

-

Bentham Science Publishers. (2023). Microwave-Assisted Synthesis of Quinolines. Current Microwave Chemistry, 10(1), 1-2. [Link]

-

PubMed. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry, 12(1), 124-35. [Link]

-

Frontiers. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 251. [Link]

-

Slideshare. (n.d.). Doebner-Miller reaction and applications. [Link]

-

ResearchGate. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. [Link]

-

ResearchGate. (n.d.). General reaction scheme of Doebner–von Miller quinoline synthesis. [Link]

Sources

- 1. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 7. iipseries.org [iipseries.org]

- 8. uop.edu.pk [uop.edu.pk]

- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 12. Doebner-Miller reaction and applications | PPTX [slideshare.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Recent Advances in Metal-Free Quinoline Synthesis [mdpi.com]

- 15. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 16. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Friedlaender Synthesis [organic-chemistry.org]

- 21. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]

- 22. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]

- 23. Quinoline synthesis [organic-chemistry.org]

- 24. benthamdirect.com [benthamdirect.com]

- 25. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 26. tandfonline.com [tandfonline.com]

- 27. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

A Technical Guide to the Identification of Impurities in 7-Bromo-3-chloroquinoline

Abstract

7-Bromo-3-chloroquinoline is a key heterocyclic building block in medicinal chemistry and materials science. As with any synthetically derived compound, its purity is paramount to ensure the safety, efficacy, and reproducibility of the final product. This technical guide provides a comprehensive framework for the identification, characterization, and control of impurities in 7-Bromo-3-chloroquinoline. We will delve into the likely genesis of these impurities based on common synthetic routes and present a multi-faceted analytical strategy employing orthogonal chromatographic and spectroscopic techniques. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust impurity control for quinoline-based compounds.

The Genesis of Impurities: A Predictive Framework

A proactive approach to impurity identification begins with a thorough understanding of the synthetic pathway. Quinolines are often synthesized via classic named reactions such as the Skraup, Doebner-von Miller, or Gould-Jacobs syntheses.[1][2] For a halogenated quinoline like 7-Bromo-3-chloroquinoline, impurities can be broadly categorized based on their origin.

-

Process-Related Impurities: These are derived from the manufacturing process itself.[3][4]

-

Starting Materials: Incomplete conversion can lead to the carryover of precursors, such as a substituted aniline or a β-ketoester.

-

Intermediates: Partially reacted intermediates that fail to cyclize or undergo the final halogenation steps are common.

-

By-products: These arise from side reactions. A critical concern in the synthesis of polysubstituted quinolines is the formation of isomeric impurities .[5] For example, depending on the precursors and reaction conditions, regioisomers like 5-Bromo-3-chloroquinoline or 7-Bromo-x-chloroquinolines (where chlorine is at a different position) could potentially form. Vigorous reaction conditions, such as in the Skraup synthesis, can also lead to the formation of high molecular weight, tarry byproducts from polymerization.[5]

-

-

Reagent-Related Impurities:

-

Degradation Products:

-

Although quinolines are generally stable aromatic systems, prolonged exposure to light, heat, or reactive media can lead to degradation. Potential pathways include dehalogenation or oxidation.

-

A hypothetical synthetic route and the potential points of impurity ingress are illustrated below.

Caption: Origin points for potential impurities during a generic synthesis of 7-Bromo-3-chloroquinoline.

An Orthogonal Analytical Strategy for Identification

No single analytical technique is sufficient to detect and identify all potential impurities. A robust, self-validating system relies on an orthogonal approach, combining techniques with different separation and detection principles to provide a comprehensive impurity profile.[7][8]

Primary Separation and Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of impurity analysis in pharmaceuticals due to its high resolution, sensitivity, and quantitative accuracy.[7][9]

Expert Insight: The choice of stationary phase is critical for resolving closely related impurities. While a standard C18 column is a versatile starting point, the aromatic and polar nature of 7-Bromo-3-chloroquinoline and its potential isomers calls for screening alternative selectivities.[10] A phenyl- or pentafluorophenyl (PFP/F5)-based column can offer unique pi-pi interactions, enhancing the resolution of aromatic and halogenated compounds.[10][11]

Protocol: HPLC Method Development for Impurity Profiling

-

Column Screening:

-

Column 1: C18 (e.g., 150 x 4.6 mm, 3.5 µm) - for general reversed-phase separation.

-

Column 2: Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm) - for alternative selectivity involving aromatic systems.

-

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Provides protons for good peak shape and is volatile for LC-MS compatibility.

-

Mobile Phase B: Acetonitrile or Methanol. Rationale: Screen both to assess changes in selectivity.

-

-

Initial Gradient Elution:

-

Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all potential impurities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV Diode Array Detector (DAD). Monitor at multiple wavelengths (e.g., 254 nm, 273 nm, and a full spectrum scan) to detect impurities with different chromophores.

-

-

Method Optimization:

-

Based on the initial screen, adjust the gradient to improve the resolution between the main peak and any observed impurities.

-

Fine-tune the mobile phase pH or temperature to further optimize selectivity.[12]

-

| Parameter | Initial Screening Condition | Optimization Goal |

| Column | C18, Phenyl-Hexyl | Achieve baseline resolution (Rs > 1.5) for all peaks. |

| Mobile Phase | A: 0.1% Formic Acid (aq); B: Acetonitrile | Adjust organic modifier (MeOH vs. ACN) to alter selectivity. |

| Gradient | 5-95% B in 20 min | Create a shallower gradient around the elution time of key impurities. |

| Temperature | 30 °C | Vary between 25-40 °C to affect retention and resolution. |

Structural Elucidation: Mass Spectrometry (MS) and NMR

Once impurities are separated by chromatography, their structures must be elucidated.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling the optimized HPLC method to a mass spectrometer is the most powerful tool for initial identification.[9]

-

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula of an impurity. This is crucial for distinguishing between, for example, an isomer (same formula, same mass) and an impurity with an additional or missing functional group.

-

Tandem Mass Spectrometry (MS/MS): The parent ion of an impurity is isolated and fragmented. The resulting fragmentation pattern provides a structural fingerprint that can be used to pinpoint the location of substituents on the quinoline core.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying volatile or semi-volatile impurities, such as residual solvents or certain starting materials.[7][13] Halogenated heterocyclic compounds are often amenable to GC analysis.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure confirmation, especially for isomers where MS data may be identical, NMR is the definitive tool.[15][16]

-

Isolation: The impurity of interest must first be isolated, typically via preparative HPLC.

-

Analysis:

-

¹H NMR: Provides information on the number and connectivity of protons. The coupling patterns and chemical shifts of the aromatic protons can definitively distinguish between regioisomers of 7-Bromo-3-chloroquinoline.[17]

-

¹³C NMR: Shows the number of unique carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the complete and unambiguous assembly of the molecular structure.[15][16]

-

Caption: A comprehensive workflow for the identification and characterization of impurities.

Regulatory Context and Control Strategies

The identification and control of impurities are governed by stringent regulatory guidelines, primarily from the International Council for Harmonisation (ICH). The ICH Q3A(R2) guideline provides a framework for reporting, identifying, and qualifying impurities in new drug substances.[3][18][19]

Key ICH Q3A(R2) Thresholds:

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI | 0.15% or 1.0 mg TDI |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

| *TDI = Total Daily Intake, whichever is lower. |

-

Reporting Threshold: Any impurity above this level must be reported in regulatory filings.[4]

-

Identification Threshold: Any impurity exceeding this level requires structural identification.[4][20]

-

Qualification Threshold: Impurities above this level must be qualified, meaning data must be gathered to establish their biological safety.[20]

Control Strategy: Once identified, impurities must be controlled. This is achieved by:

-

Process Optimization: Modifying reaction conditions (temperature, stoichiometry, reaction time) to minimize the formation of by-products.

-

Purification: Implementing robust purification steps, such as recrystallization or column chromatography, to effectively remove identified impurities.[5]

-

Specification Setting: Establishing acceptance criteria for each specified impurity in the final product specification, based on batch data and safety qualification levels.[3]

Conclusion

The identification of impurities in 7-Bromo-3-chloroquinoline is a critical exercise in ensuring chemical quality and pharmaceutical safety. A successful strategy is not merely reactive but predictive, beginning with a deep understanding of the chemical synthesis. By employing an orthogonal analytical approach that combines the separation power of HPLC, the structural insight of mass spectrometry, and the definitive confirmation of NMR, scientists can confidently detect, identify, and characterize impurities. This rigorous scientific approach, guided by regulatory principles, is fundamental to the development of safe and effective chemical products.

References

-

Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. Available at: [Link]

-

Quinoline. Wikipedia. Available at: [Link]

-

Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood. (2018). National Institutes of Health (NIH). Available at: [Link]

-

Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. (2022). MDPI. Available at: [Link]

-

Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. (2014). ResearchGate. Available at: [Link]

-

ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). International Council for Harmonisation. Available at: [Link]

-

Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs. (1983). PubMed. Available at: [Link]

-

ICH Q3A (R2) Impurities in new drug substances. (2006). European Medicines Agency (EMA). Available at: [Link]

-

Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. (2009). PubMed. Available at: [Link]

-

Identification and profiling of impurities in Pharmaceuticals. ResolveMass Laboratories Inc. Available at: [Link]

-

7-Bromo-3-chloroisoquinoline. PubChem. Available at: [Link]

-

Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Quinoline-impurities. Pharmaffiliates. Available at: [Link]

-

Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. (2020). National Institutes of Health (NIH). Available at: [Link]

-

Identification and Detection of Pharmaceutical Impurities for Ensuring Safety Standard of Medicine: Hyphenated Analytical Techniques and Toxicity Measurements. (2025). PubMed. Available at: [Link]

- Synthesis method of 7-bromo-6-chloro-4 (3H). (2022). Google Patents.

-

HPLC Method Development Step by Step. (2022). YouTube. Available at: [Link]

-

Quinoline: Structure, Properties & Uses Explained. Vedantu. Available at: [Link]

-

2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. (2022). MDPI. Available at: [Link]

-

A Stability Demonstrating HPLC Method Development and Validation for Related Substances in Oxtriphylline using Quality by Design. (2023). Impactfactor. Available at: [Link]

-

Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview. (2016). ResearchGate. Available at: [Link]

-

IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). (2023). Lejan Team. Available at: [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. Available at: [Link]

-

Recent discoveries of naturally occurring halogenated nitrogen heterocycles. (2020). ResearchGate. Available at: [Link]

-

Analysis of volatile halogen compounds in water. Agilent. Available at: [Link]

-

Q3A(R) Impurities in New Drug Substances. (2020). U.S. Food and Drug Administration (FDA). Available at: [Link]

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Durham University. Available at: [Link]

-

SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. (2021). HETEROCYCLES. Available at: [Link]

-

Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Agilent. Available at: [Link]

-

Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (2012). UNCW Institutional Repository. Available at: [Link]

-

Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

-

Impurities in new drug substance| ICH Q3A(R2). (2024). YouTube. Available at: [Link]

-

Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. (2015). RSC Advances. Available at: [Link]

Sources

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. Quinoline: Structure, Properties & Uses Explained [vedantu.com]

- 3. database.ich.org [database.ich.org]

- 4. m.youtube.com [m.youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. biotech-spain.com [biotech-spain.com]

- 8. researchgate.net [researchgate.net]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Developing HPLC Methods [sigmaaldrich.com]

- 11. Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. impactfactor.org [impactfactor.org]

- 13. gcms.cz [gcms.cz]

- 14. Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. repository.uncw.edu [repository.uncw.edu]

- 18. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 19. Q3A(R) Impurities in New Drug Substances | FDA [fda.gov]

- 20. lejan-team.com [lejan-team.com]

An In-depth Technical Guide to 7-Bromo-3-chloroquinoline: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 7-Bromo-3-chloroquinoline, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its fundamental molecular and physical properties, outlines a robust synthetic pathway, and explores its versatile applications in the synthesis of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions.

Core Molecular and Physical Properties

7-Bromo-3-chloroquinoline is a dihalogenated quinoline derivative. The strategic placement of the bromine and chlorine atoms on the quinoline scaffold imparts distinct reactivity, making it a valuable intermediate in organic synthesis.

Molecular Formula and Weight

The fundamental properties of 7-Bromo-3-chloroquinoline are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₅BrClN | [PubChem][1] |

| Molecular Weight | 242.50 g/mol | [PubChem][1] |

| Monoisotopic Mass | 240.92939 Da | [PubChem][1] |

| IUPAC Name | 7-bromo-3-chloroquinoline | |

| CAS Number | 1246549-62-1 (for 7-Bromo-3-chloroquinoline) |

Predicted Spectroscopic Data

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show five distinct signals in the aromatic region (δ 7.0-9.0 ppm). The protons at positions 2 and 4 will appear as singlets, with the H-2 proton being the most deshielded due to the influence of the adjacent nitrogen atom. The protons on the carbocyclic ring (H-5, H-6, and H-8) will exhibit doublet or doublet of doublets splitting patterns, characteristic of a trisubstituted benzene ring.

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should display nine unique signals corresponding to the nine carbon atoms of the quinoline core. The carbons directly attached to the electronegative nitrogen and halogen atoms (C-2, C-3, C-7, and C-8a) will be shifted downfield.

Mass Spectrometry (EI): The mass spectrum will exhibit a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom. The molecular ion peak (M⁺) will appear as a cluster of peaks due to the isotopes of bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl).

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic quinoline ring system (typically in the 1600-1450 cm⁻¹ region). C-H stretching vibrations for the aromatic protons will be observed above 3000 cm⁻¹. The C-Br and C-Cl stretching vibrations will appear in the fingerprint region (below 1000 cm⁻¹).

Synthesis of 7-Bromo-3-chloroquinoline

A plausible and efficient multi-step synthesis of 7-Bromo-3-chloroquinoline can be achieved through the construction of the quinoline core followed by sequential halogenation reactions.[4] This approach allows for regioselective control in the introduction of the halogen atoms.

Caption: Proposed synthetic pathway for 7-Bromo-3-chloroquinoline.

Step-by-Step Experimental Protocol

The following protocol is a representative procedure adapted from established methodologies for the synthesis of analogous quinoline derivatives.[4][5]

Step 1: Synthesis of 7-Bromo-4-hydroxyquinoline (Gould-Jacobs Reaction)

-

In a round-bottom flask, combine 3-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture at 120-130 °C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the initial condensation, add the reaction mixture to a high-boiling point solvent such as diphenyl ether.

-

Heat the solution to 250 °C to induce cyclization. Maintain this temperature for 30 minutes.

-

Cool the reaction mixture and collect the precipitated solid by filtration.

-

The resulting ester is then saponified by refluxing with an aqueous solution of sodium hydroxide.

-

Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid intermediate.

-

The intermediate is then decarboxylated by heating to yield 7-Bromo-4-hydroxyquinoline.

Step 2: Synthesis of 7-Bromo-4-chloroquinoline

-

To a flask containing 7-Bromo-4-hydroxyquinoline (1.0 eq), add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) as both the reagent and solvent.

-

Heat the mixture to reflux (approximately 110 °C) for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

Neutralize the acidic solution with a base (e.g., NaOH or NaHCO₃) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain 7-Bromo-4-chloroquinoline.

Step 3: Synthesis of 7-Bromo-3-chloroquinoline

-

Dissolve 7-Bromo-4-chloroquinoline (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add N-chlorosuccinimide (NCS) (1.1 eq) to the solution.

-

Heat the reaction mixture at 80-100 °C for several hours, monitoring the reaction by TLC.

-

After completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure 7-Bromo-3-chloroquinoline.

Reactivity and Applications in Medicinal Chemistry

The differential reactivity of the C-Br and C-Cl bonds in 7-Bromo-3-chloroquinoline, along with the two distinct positions on the quinoline ring, makes it a highly versatile building block for creating diverse molecular libraries. This is particularly valuable in drug discovery, where the quinoline scaffold is a privileged structure found in numerous therapeutic agents.[6][7][8][9]

Palladium-Catalyzed Cross-Coupling Reactions

The halogen atoms at the 3- and 7-positions are amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Caption: Representative cross-coupling reactions of 7-Bromo-3-chloroquinoline.

3.1.1. Suzuki Coupling Protocol

This protocol describes a general procedure for the Suzuki coupling of an arylboronic acid with 7-Bromo-3-chloroquinoline, selectively at the more reactive C-Br bond.[10][11]

-

To a reaction vessel, add 7-Bromo-3-chloroquinoline (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent mixture, typically a combination of an organic solvent (e.g., 1,4-dioxane or toluene) and water.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

-

Purify the product via column chromatography.

3.1.2. Buchwald-Hartwig Amination Protocol

This protocol outlines the amination of 7-Bromo-3-chloroquinoline, a key transformation for introducing nitrogen-containing functional groups.[12][13][14]

-

In a glovebox or under an inert atmosphere, combine 7-Bromo-3-chloroquinoline (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base such as sodium tert-butoxide (1.4 eq).

-

Add an anhydrous, degassed solvent like toluene or dioxane.

-

Seal the reaction vessel and heat to 80-110 °C until the starting material is consumed.

-

Cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract the product.

-

Purify by column chromatography.

Conclusion

7-Bromo-3-chloroquinoline is a strategically important synthetic intermediate with well-defined molecular and physical properties. Its synthesis, while multi-stepped, relies on robust and well-established chemical transformations. The true value of this compound lies in its capacity as a versatile scaffold for the construction of complex molecules, primarily through selective palladium-catalyzed cross-coupling reactions. For researchers and scientists in drug discovery, 7-Bromo-3-chloroquinoline offers a reliable starting point for the development of novel therapeutic agents based on the privileged quinoline core.

References

-

2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. (2022). Molecules. [Link]

-

7-Bromo-3-chloroisoquinoline. PubChem. [Link]

-

Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids. (2020). Molecules. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

- Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone.

-

Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). Nature Chemistry. [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. [Link]

-

3-Bromo-7-chloroquinoline. MySkinRecipes. [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

7-Bromo-3-chloroquinoline-2-carboxylic acid. ChemBK. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of Chemical Education. [Link]

-

Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ResearchGate. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

MS (GC) of 7-Bromo-2-chloro-3-ethylquinoline. SpectraBase. [Link]

-

Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. ResearchGate. [Link]

-

Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

-

Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. Future Medicinal Chemistry. [Link]

-

7-bromo-3-chloroisoquinoline. PubChemLite. [Link]

Sources

- 1. 7-Bromo-3-chloroisoquinoline | C9H5BrClN | CID 51341980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-BROMO-4-CHLOROQUINOLINE(75090-52-7) 1H NMR [m.chemicalbook.com]

- 3. 7-BROMO-5-CHLORO-8-HYDROXYQUINOLINE(7640-33-7) IR Spectrum [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde | MDPI [mdpi.com]

- 7. Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dakenchem.com [dakenchem.com]

- 9. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Characterization of 7-Bromo-3-chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-3-chloroquinoline is a halogenated derivative of the quinoline scaffold, a privileged structure in medicinal chemistry and materials science. Accurate knowledge of its physical properties, such as melting and boiling points, is fundamental for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the current state of knowledge regarding the melting and boiling points of 7-Bromo-3-chloroquinoline. In the absence of published experimental data for this specific isomer, this document offers a framework for its characterization, including a review of data for related isomers, an introduction to predictive computational methods, and detailed, field-proven protocols for experimental determination. Furthermore, this guide discusses general synthetic strategies for halogenated quinolines and outlines the critical safety and handling procedures required when working with this class of compounds.

Introduction: The Quinoline Scaffold and the Challenge of Characterization

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry. Its derivatives are integral to a vast array of pharmaceuticals, including antimalarials (e.g., chloroquine), antibacterials, and anticancer agents. The introduction of halogen substituents, such as bromine and chlorine, profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making compounds like 7-Bromo-3-chloroquinoline of significant interest in drug discovery programs.

A critical first step in the lifecycle of any novel chemical entity is the determination of its fundamental physical properties. The melting point provides a crucial, easily accessible indicator of purity, while the boiling point is essential for purification via distillation and for understanding the compound's volatility.

As of the latest literature review, specific, experimentally determined melting and boiling points for 7-Bromo-3-chloroquinoline have not been published in peer-reviewed journals or major chemical databases. This data gap is not uncommon for novel or specialized research compounds. This guide, therefore, serves a dual purpose: to collate the available information on closely related analogues and to provide the scientific community with the authoritative methodologies required to determine these properties accurately.

Physicochemical Properties of 7-Bromo-3-chloroquinoline and Related Isomers

Due to the absence of experimental data for 7-Bromo-3-chloroquinoline, we must turn to two alternative sources of information: computational predictions and experimental data from closely related isomers.

Computationally Predicted Properties (A Note on In Silico Methods)

Modern computational chemistry offers powerful tools for predicting the physical properties of molecules before they are synthesized. Algorithms utilize large datasets of known compounds to model the relationships between chemical structure and properties like melting and boiling points. Software suites such as ACD/Percepta and those offered by companies like ChemAxon are industry standards for generating reliable in silico data.

While a specific predicted value for 7-Bromo-3-chloroquinoline is not available in public databases, a research organization would typically use such software to generate an estimate. These predictions are invaluable for planning experiments, for example, by suggesting the appropriate temperature range for a melting point determination or the feasibility of purification by distillation. It is imperative, however, to treat these values as estimations that require experimental validation.

Data for Structural Isomers